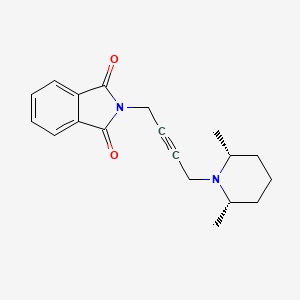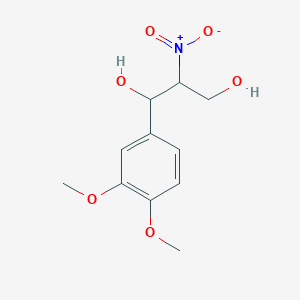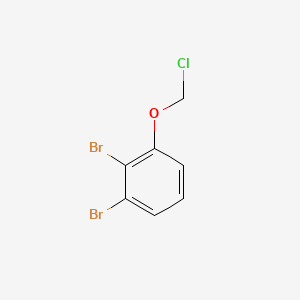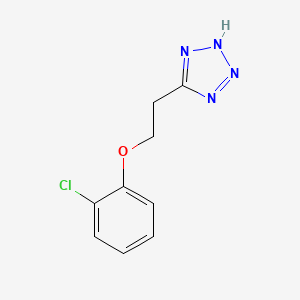
1H-Tetrazole, 5-(2-(2-chlorophenoxy)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Tetrazole, 5-(2-(2-chlorophenoxy)ethyl)- is a synthetic organic compound belonging to the tetrazole family Tetrazoles are characterized by a five-membered ring containing four nitrogen atoms and one carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Tetrazole, 5-(2-(2-chlorophenoxy)ethyl)- typically involves a [3+2] cycloaddition reaction between an azide and a nitrile. One common method is the reaction of 2-(2-chlorophenoxy)ethyl nitrile with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out under reflux conditions to facilitate the formation of the tetrazole ring .
Industrial Production Methods: Industrial production of tetrazole derivatives often employs microwave-assisted synthesis, heterogeneous catalysts, or nanoparticles as catalysts to enhance reaction efficiency and yield. These methods are designed to be more eco-friendly and cost-effective .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Tetrazole, 5-(2-(2-chlorophenoxy)ethyl)- undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of oxidized tetrazole derivatives.
Reduction: Formation of reduced tetrazole derivatives.
Substitution: Formation of substituted tetrazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1H-Tetrazole, 5-(2-(2-chlorophenoxy)ethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioisosteric replacement for carboxylic acids in drug design.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Mecanismo De Acción
The mechanism of action of 1H-Tetrazole, 5-(2-(2-chlorophenoxy)ethyl)- involves its interaction with molecular targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to biological targets effectively . This property makes it a valuable scaffold in medicinal chemistry for the development of new drugs.
Comparación Con Compuestos Similares
1H-Tetrazole: The parent compound with no substituents.
5-Substituted 1H-Tetrazoles: Compounds with various substituents at the 5-position, such as 5-phenyl-1H-tetrazole and 5-methyl-1H-tetrazole.
Uniqueness: 1H-Tetrazole, 5-(2-(2-chlorophenoxy)ethyl)- is unique due to its specific substituent, which imparts distinct chemical and biological properties. The presence of the 2-(2-chlorophenoxy)ethyl group enhances its potential for specific applications in medicinal chemistry and material science .
Propiedades
Número CAS |
76167-88-9 |
|---|---|
Fórmula molecular |
C9H9ClN4O |
Peso molecular |
224.65 g/mol |
Nombre IUPAC |
5-[2-(2-chlorophenoxy)ethyl]-2H-tetrazole |
InChI |
InChI=1S/C9H9ClN4O/c10-7-3-1-2-4-8(7)15-6-5-9-11-13-14-12-9/h1-4H,5-6H2,(H,11,12,13,14) |
Clave InChI |
DMFPLPUKHHORCV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)OCCC2=NNN=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



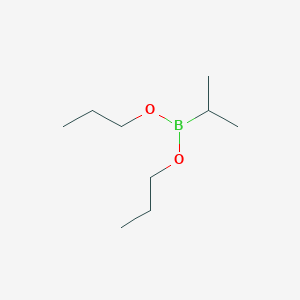

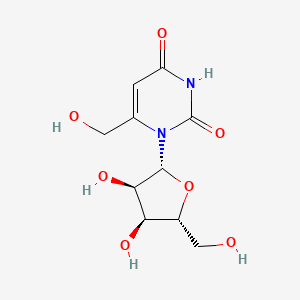


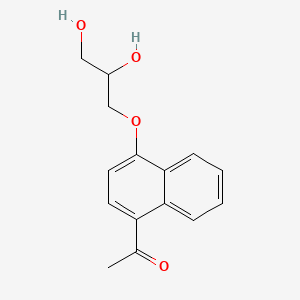

![{[tert-Butyl(diphenyl)silyl]oxy}ethanethioic S-acid](/img/structure/B14445400.png)

![3-Amino-N-[4-(hydrazinecarbonyl)phenyl]benzamide](/img/structure/B14445410.png)
